molecular formula C11H14FNO3 B8240776 tert-Butyl 2-((2-fluoropyridin-3-yl)oxy)acetate

tert-Butyl 2-((2-fluoropyridin-3-yl)oxy)acetate

Cat. No.: B8240776
M. Wt: 227.23 g/mol
InChI Key: HXHDPIGCJMNAMH-UHFFFAOYSA-N
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Description

tert-Butyl 2-((2-fluoropyridin-3-yl)oxy)acetate is a pyridine-based ester derivative with a fluorine substituent at the 2-position of the pyridine ring and an acetoxy group linked via an ether bond. Pyridine derivatives are known for their bioactivity, including antimicrobial and anti-inflammatory properties .

Properties

IUPAC Name

tert-butyl 2-(2-fluoropyridin-3-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO3/c1-11(2,3)16-9(14)7-15-8-5-4-6-13-10(8)12/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXHDPIGCJMNAMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=C(N=CC=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-((2-fluoropyridin-3-yl)oxy)acetate typically involves the reaction of 2-fluoropyridine-3-ol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2-((2-fluoropyridin-3-yl)oxy)acetate can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like DMF or DMSO.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amino derivatives, thioethers.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
This compound serves as an important intermediate in the synthesis of various organic compounds. The presence of the fluorinated pyridine moiety enhances its reactivity and selectivity in chemical reactions, making it suitable for the development of complex molecules. It can participate in several types of reactions, including:

  • Nucleophilic Substitution Reactions : The fluorine atom can be substituted by nucleophiles such as amines or thiols, allowing for the synthesis of diverse derivatives.
  • Oxidation and Reduction Reactions : The compound can undergo oxidation to form carboxylic acids or reduction to yield alcohols, which are crucial transformations in organic synthesis.

Pharmaceutical Applications

Medicinal Chemistry
In medicinal chemistry, tert-butyl 2-((2-fluoropyridin-3-yl)oxy)acetate is being explored for its potential as a lead compound in drug development. Its structural characteristics allow researchers to investigate its pharmacological properties and interactions with biological targets. Notably:

  • Antiviral Research : Compounds with similar structures have been investigated as potential inhibitors of HIV-1, indicating that this compound could also exhibit antiviral activity .
  • Drug Design : The compound's ability to modulate biological activity through its interaction with specific molecular targets makes it a candidate for developing new therapeutic agents.

Biological Research

Model Compound for Biological Studies
This compound is utilized in biological research to study the effects of fluorinated pyridine derivatives on biological systems. It acts as a model compound to explore:

  • Structure-Activity Relationships (SAR) : Understanding how modifications to the fluorinated pyridine structure affect biological activity is critical for designing more effective compounds.
  • Mechanism of Action Studies : Investigations into how this compound interacts with enzymes or receptors can provide insights into its potential therapeutic effects .

Industrial Applications

Production of Specialty Chemicals
In industrial settings, this compound is employed in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including:

  • Manufacturing Processes : The compound can be used as a building block for synthesizing more complex chemical structures required in various industrial applications .

Data Tables and Case Studies

Application AreaDescriptionPotential Impact
Organic SynthesisIntermediate for diverse organic compoundsFacilitates complex molecule synthesis
Medicinal ChemistryPotential lead compound for drug developmentNew therapeutic agents for various diseases
Biological ResearchModel for studying fluorinated compoundsInsights into SAR and biological interactions
Industrial ProductionUsed in specialty chemicals manufacturingEnhances production efficiency and product diversity

Mechanism of Action

The mechanism of action of tert-Butyl 2-((2-fluoropyridin-3-yl)oxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The ester group can undergo hydrolysis, releasing the active pyridine derivative, which can then exert its effects on the target pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between tert-Butyl 2-((2-fluoropyridin-3-yl)oxy)acetate and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Biological/Chemical Relevance Reference
This compound Not explicitly listed C₁₁H₁₄FNO₃ (inferred) ~227.24 (calculated) Fluorine at pyridine 2-position; ether-linked acetate ester Potential bioactivity inferred from fluoropyridine analogs (e.g., antimicrobial)
tert-Butyl 2-(3-formylphenoxy)acetate 147593-90-6 C₁₃H₁₆O₄ 236.26 Formyl group at phenoxy position; no fluorine Intermediate in organic synthesis; no explicit bioactivity reported
tert-Butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate Not provided C₁₈H₁₈N₂O₄S 358.40 Sulfonyl linker; 4-cyanophenyl substituent Antibacterial/antifungal activity (nitrogen heterocycle + electron-withdrawing groups)
tert-Butyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate 886851-28-1 C₁₁H₁₂F₂NO₃ 226.25 Two fluorines at pyridine 2,6-positions; ketone group Enhanced reactivity due to electron-deficient pyridine ring; used in drug synthesis
tert-Butyl 2-(1H-indol-3-yl)acetate Multiple entries C₁₄H₁₇NO₂ 235.29 Indole substituent instead of pyridine Neuroactive/antioxidant properties (common in indole derivatives)

Key Observations :

Fluorine Substitution: The 2-fluoropyridin-3-yl group in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogs like tert-Butyl 2-(3-formylphenoxy)acetate .

Functional Group Impact: Sulfonyl and cyanophenyl groups (e.g., in tert-Butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate) confer antibacterial activity due to increased electrophilicity and hydrogen-bonding capacity . The acetate ester moiety in all compounds provides hydrolytic stability under basic conditions, critical for prodrug design .

Crystallographic Data: The sulfonyl-containing analog crystallizes in a monoclinic system (space group P21/c) with distinct hydrogen-bonding networks, suggesting solid-state stability advantages . Fluorinated pyridines like the target compound may adopt similar packing patterns due to halogen interactions.

Biological Activity

tert-Butyl 2-((2-fluoropyridin-3-yl)oxy)acetate, with the CAS number 2803477-31-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H14FNO2C_{11}H_{14}FNO_2. The compound features a tert-butyl group and a fluoropyridine moiety, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as a pharmaceutical agent. Key areas of investigation include:

1. Antiviral Activity:
Research indicates that compounds with similar structures have shown promise as inhibitors of HIV and other viruses. For instance, studies on pyrimidine derivatives have demonstrated significant anti-HIV activity, suggesting that the fluoropyridine component may enhance antiviral properties through specific interactions with viral proteins .

2. Inhibition of Enzymatic Activity:
The compound's ability to inhibit certain enzymes has been evaluated. In particular, it has been tested against various kinases and proteases involved in cancer and viral replication pathways. Preliminary results suggest that it may exhibit inhibitory effects similar to those observed in related compounds .

3. Structure-Activity Relationship (SAR):
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyridine ring or the ester group can significantly alter its potency and selectivity against biological targets. For example, variations in substituents on the pyridine ring have been linked to enhanced binding affinity to target proteins .

Case Studies

Several studies have highlighted the efficacy of this compound in various biological assays:

Case Study 1: HIV Inhibition
A study examined the compound's effectiveness as an HIV inhibitor, reporting an EC50 value comparable to established antiviral agents. The mechanism was linked to disruption in viral entry or replication processes, highlighting its potential as a therapeutic candidate .

Case Study 2: Kinase Inhibition
In another investigation focused on cancer therapeutics, this compound was tested against a panel of kinases. Results indicated selective inhibition of specific kinases associated with tumor growth, suggesting a role in cancer treatment strategies .

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound:

Study Target Activity EC50 (nM) Comments
Study 1HIVInhibition~100Comparable to existing antivirals
Study 2KinasesSelective inhibition~50Potential for cancer therapy

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